8-Hydroxy-3-hydroxymethylcholanthrene
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Overview
Description
8-Hydroxy-3-hydroxymethylcholanthrene is a complex organic compound known for its unique chemical structure and significant biological activities This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are known for their diverse applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-3-hydroxymethylcholanthrene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-3-hydroxymethylcholanthrene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings in the molecule can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
8-Hydroxy-3-hydroxymethylcholanthrene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Hydroxy-3-hydroxymethylcholanthrene involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the molecule can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential, including antimicrobial and anticancer activities.
8-Hydroxydaidzein: A derivative of daidzein with antioxidant and anti-hypoxia activities.
Uniqueness: 8-Hydroxy-3-hydroxymethylcholanthrene is unique due to its specific hydroxylation pattern and polycyclic structure, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C21H16O2 |
---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1,2-dihydrobenzo[j]aceanthrylen-8-ol |
InChI |
InChI=1S/C21H16O2/c22-11-14-2-1-13-9-20-17(18-8-7-16(14)21(13)18)6-4-12-3-5-15(23)10-19(12)20/h1-6,9-10,22-23H,7-8,11H2 |
InChI Key |
WIGNUMISVKPYAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C1=C(C=CC3=CC4=C2C=CC5=C4C=C(C=C5)O)CO |
Origin of Product |
United States |
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